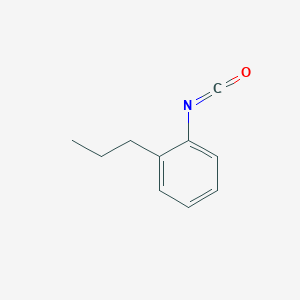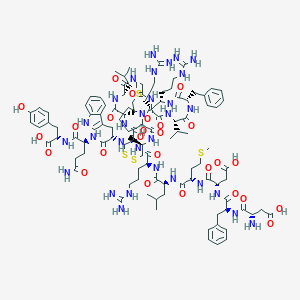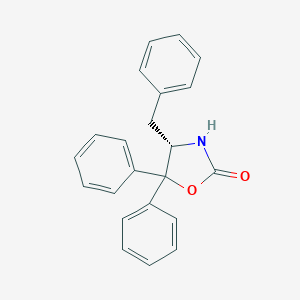
4-Bromo-2-(chloromethyl)thiophene
Übersicht
Beschreibung
4-Bromo-2-(chloromethyl)thiophene (4BCMT) is a heterocyclic compound belonging to the thiophene family. It is composed of a five-membered ring with two sulfur atoms, a bromine atom, and two chloromethyl groups. 4BCMT has been studied extensively due to its potential applications in medical, chemical, and pharmacological research. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Thiophene Derivatives and Applications in Polymer Science :
- Chou & Tsai (1991) explored the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, highlighting its use as a precursor in organic synthesis.
- Trumbo (1992) investigated the copolymerization behavior of 4-bromo-2-vinyl thiophene, demonstrating its potential in creating new polymer materials.
Organic Synthesis and Mechanistic Studies :
- Guerrera et al. (1995) and Guerrera et al. (1995) described reactions involving 3-bromo-2-nitrobenzo[b]thiophene, contributing to the understanding of aromatic nucleophilic substitution.
Photostabilization of Polymers :
- Balakit et al. (2015) synthesized new thiophene derivatives to enhance the photostability of poly(vinyl chloride), indicating potential applications in materials science.
Chemical Reactions and Synthesis of Thiophene Derivatives :
- Belen’kii et al. (1971) studied the chloromethylation of thiophene aldehydes, contributing to synthetic organic chemistry.
- Gronowitz & Pettersson (1976) examined the Grignard reaction of 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene, offering insights into synthetic routes for substituted thiophenes.
Applications in Pharmaceutical Chemistry and Material Science :
- Kim et al. (2001) developed a method for synthesizing 2,4-disubstituted thiophenes, which could be candidates for liquid crystalline compounds.
- Ikram et al. (2015) synthesized new thiophene derivatives and evaluated their pharmacological properties, including biofilm inhibition and anti-thrombolytic activities.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-2-(chloromethyl)thiophene is a chemical compound used in organic synthesis It’s known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
The mode of action of this compound is primarily through its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is widely applied in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base .
Eigenschaften
IUPAC Name |
4-bromo-2-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-4-1-5(2-7)8-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVYZZZKLTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624425 | |
| Record name | 4-Bromo-2-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-70-8 | |
| Record name | 4-Bromo-2-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
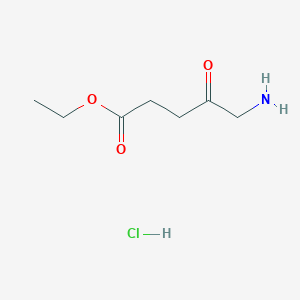
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
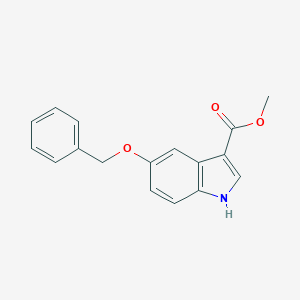

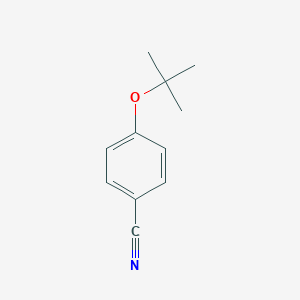
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
